3-Bromo-4-chloroanisole
Overview
Description
3-Bromo-4-chloroanisole is a halogenated methoxybenzene, a class of compounds that are widely present in the environment but not produced in large technical quantities. These compounds, including various halogenated anisoles, have been detected in the marine troposphere, indicating their pervasive nature and potential mixed origins .
Synthesis Analysis
The synthesis of halogenated compounds similar to 3-Bromo-4-chloroanisole can be achieved through different pathways. For instance, gold-catalyzed reactions have been developed to synthesize halogenated dienes using halogenated alkynes as substrates . Additionally, N-Bromoacetamide-mediated reactions have been used for the synthesis of brominated amino derivatives from homoallylic trichloroacetimidates . Although these methods do not directly describe the synthesis of 3-Bromo-4-chloroanisole, they provide insight into the types of chemical reactions that could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of 3-Bromo-4-chloroanisole would consist of a benzene ring with a methoxy group (-OCH3) and halogen atoms (bromine and chlorine) attached to it. The position of these substituents on the benzene ring defines the compound's reactivity and interaction with other chemicals. The presence of halogens suggests that the compound could be reactive in various organic synthesis reactions, such as cross-coupling .
Chemical Reactions Analysis
Compounds similar to 3-Bromo-4-chloroanisole can participate in a variety of chemical reactions. For example, halogenated dienes synthesized through gold-catalyzed reactions can undergo further transformations like Diels-Alder and cross-coupling reactions . Additionally, brominated amino derivatives can be used to synthesize heterocyclic compounds like dihydrooxazoles . In the context of 3-Bromo-4-chloroanisole, its halogenated nature suggests it could be a versatile intermediate in cross-coupling reactions, potentially leading to the synthesis of various substituted aromatic compounds.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 3-Bromo-4-chloroanisole are not detailed in the provided papers, we can infer from the general characteristics of halogenated anisoles that it would likely be a solid at room temperature and could have a relatively high molecular weight due to the presence of bromine and chlorine atoms. Its solubility in organic solvents and reactivity in chemical reactions would be influenced by the electron-withdrawing effects of the halogens and the electron-donating effect of the methoxy group .
Scientific Research Applications
Catalysis and Sustainable Chemistry
3-Bromo-4-chloroanisole and related compounds play a role in catalysis and sustainable chemistry. For instance, in the study by Monopoli et al. (2010), a sustainable Ullmann-type homocoupling of chloroarenes, including 4-chloroanisole, was achieved using glucose as a renewable reductant in water. This process, catalyzed by Pd nanoparticles, underscores the utility of such compounds in green chemistry applications (Monopoli et al., 2010).
Environmental Presence and Impact
The presence of bromo- and chloroanisoles, including 3-bromo-4-chloroanisole, in the environment has been studied due to their mixed biogenic and anthropogenic origins. Führer and Ballschmiter (1998) investigated these compounds in the marine troposphere of the Atlantic Ocean, highlighting their significance in environmental chemistry (Führer & Ballschmiter, 1998).
Chemical Synthesis
The compound is also relevant in chemical synthesis. Zilberman (2003) demonstrated a one-step preparation of 3-substituted anisoles, including 3-bromoanisole and 3-chloroanisole, from nitrobenzenes using a phase-transfer catalyst. This methodology is vital for synthesizing various anisole derivatives efficiently (Zilberman, 2003).
Photolysis Studies
The photochemical behavior of chloroanisoles, closely related to 3-bromo-4-chloroanisole, has been studied for understanding their reactivity and transformation in environmental conditions. Silva et al. (2006) explored the photolysis of 4-chloroanisole in oxygen, leading to the formation of specific radicals and anisole as a major photoproduct (Silva et al., 2006).
Water Treatment and Odor Control
In the context of water treatment, Zhang et al. (2016) focused on chloroanisoles, which cause earthy and musty odors in drinking water. Their study developed a kinetic model to understand and control the formation of these compounds, including chloroanisoles, during water chlorination (Zhang et al., 2016).
Safety And Hazards
3-Bromo-4-chloroanisole is classified as a warning hazard. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Relevant Papers There are several papers and technical documents related to 3-Bromo-4-chloroanisole available from Sigma-Aldrich and ChemicalBook . These resources provide more detailed information about the compound’s properties and uses.
properties
IUPAC Name |
2-bromo-1-chloro-4-methoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrClO/c1-10-5-2-3-7(9)6(8)4-5/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQHMXVXKKCXIGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60639951 | |
Record name | 2-Bromo-1-chloro-4-methoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60639951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-chloroanisole | |
CAS RN |
2732-80-1 | |
Record name | 3-Bromo-4-chloroanisole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2732-80-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-1-chloro-4-methoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60639951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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